1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine
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Overview
Description
The compound “1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine” is a derivative of 1-benzhydryl piperazine . The benzhydryl motif is a fundamental component present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . The piperazine nucleus is capable of binding to multiple receptors with high affinity and therefore it has been classified as a privileged structure .
Synthesis Analysis
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . The product obtained was characterized spectroscopically and finally confirmed by X-ray diffraction study .Molecular Structure Analysis
The title compound crystallizes in the monoclinic space group C 2/ c with cell parameters a = 13.1120 (9) Å, b = 21.4990 (9) Å, c = 16.655 (1) Å, β = 111.352 (2)°, Z = 8, and V = 4372.7 (4) Å . The structure reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .Chemical Reactions Analysis
The compound was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride . This suggests that the compound can participate in nucleophilic substitution reactions.Scientific Research Applications
Structural Analysis
The compound has been synthesized and its structure has been investigated using X-ray crystallography . The structure reveals that the piperazine ring is in a chair conformation and the geometry around the S atom is a distorted tetrahedron .
Anticancer Activity
1-Benzhydryl-sulfonyl-piperazine derivatives have been evaluated for their efficacy in inhibiting MDA-MB-231 breast cancer cell proliferation . In particular, the compound 1-benzhydryl-4-(4-tert-butyl-benzenesulfonyl)-piperazine showed significant inhibitory activity .
Antifungal Activity
Piperazine derivatives, including 1-Benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine, have been reported to have antifungal properties .
Antibacterial Activity
These compounds have also been reported to have antibacterial properties .
Antimalarial Activity
Piperazine derivatives have been reported to have antimalarial properties .
Antipsychotic Activity
These compounds have been reported to have antipsychotic properties .
HIV Protease Inhibitors
Piperazine derivatives have been reported to be HIV protease inhibitors .
Antidepressants
Piperazine derivatives have been reported to be antidepressants .
Mechanism of Action
Target of Action
It’s known that piperazine derivatives, which this compound is a part of, have a broad range of biological targets . They are found in various biologically active compounds across a number of different therapeutic areas .
Mode of Action
It’s known that piperazine derivatives can bind to multiple receptors with high affinity . The piperazine nucleus is found in a broad range of biologically active compounds displaying various activities .
Biochemical Pathways
Piperazine derivatives are known to affect various biochemical pathways due to their broad range of biological activity .
Result of Action
It’s known that piperazine derivatives can have various effects at the molecular and cellular level due to their broad range of biological activity .
properties
IUPAC Name |
1-benzhydryl-4-(2,6-dichlorophenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2S/c24-20-12-7-13-21(25)23(20)30(28,29)27-16-14-26(15-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-13,22H,14-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSMSEXYQUHRDKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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